2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine
Description
This compound features a 3-methylpyridine core linked via a methoxy group to a piperidin-4-yl moiety. The piperidine ring is further substituted at the 1-position by a (3,5-dimethyl-1,2-oxazol-4-yl)methyl group.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-5-4-8-19-18(13)22-12-16-6-9-21(10-7-16)11-17-14(2)20-23-15(17)3/h4-5,8,16H,6-7,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHLCFDLISEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione
- Molecular Formula : C₁₉H₁₉N₅O₄
- Key Features :
- Shares the (3,5-dimethyl-1,2-oxazol-4-yl)methyl substituent with the target compound.
- Contains an imidazolidine-2,4-dione core instead of pyridine.
- Application : Approved as a food flavoring agent in China, indicating low toxicity and regulatory acceptance for consumption .
- Comparison: The substitution of pyridine with imidazolidine-dione highlights the oxazole-methyl group’s versatility across diverse applications (flavoring vs. The presence of a 3-hydroxybenzyl group may enhance solubility compared to the hydrophobic 3-methylpyridine in the target compound.
Structural Analog 2: N-[(5-Chlorothiophen-2-yl)methyl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-ethylbenzamide
- Key Features :
- Benzamide core with a (3,5-dimethyl-1,2-oxazol-4-yl)methoxy substituent.
- Includes a 5-chlorothiophene moiety.
- Application : Likely explored as a therapeutic agent due to the benzamide scaffold’s prevalence in drug discovery .
- Comparison: The oxazole-methoxy group in both compounds may confer similar metabolic stability.
Structural Analog 3: 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
- Key Features :
- Application : Patented compounds likely targeting kinase or GPCR pathways.
- Comparison :
- The piperazine ring in these analogs contrasts with the piperidine in the target compound, affecting basicity and hydrogen-bonding capacity.
- The benzodioxol group may improve CNS penetration compared to the target’s lipophilic 3-methylpyridine.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Application |
|---|---|---|---|---|
| Target Compound | 3-Methylpyridine | (3,5-Dimethyl-oxazol-4-yl)methyl-piperidine-methoxy | C₁₉H₂₅N₃O₂* | Undisclosed |
| 3-{1-[(3,5-Dimethyl-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-imidazolidine-2,4-dione | Imidazolidine-2,4-dione | Oxazole-methyl, 3-hydroxybenzyl | C₁₉H₁₉N₅O₄ | Food flavoring agent |
| N-[(5-Chlorothiophen-2-yl)methyl]-3-[(3,5-dimethyl-oxazol-4-yl)methoxy]-N-ethylbenzamide | Benzamide | Oxazole-methoxy, chlorothiophene | C₂₂H₂₂ClN₃O₃S* | Therapeutic candidate |
| 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidin-4-one | Benzodioxol, piperazine | C₂₀H₁₈N₄O₃ | Pharmaceutical patent |
*Estimated based on structural analysis.
Research Findings and Implications
- Role of the Oxazole-Methyl Group : The recurring (3,5-dimethyl-1,2-oxazol-4-yl)methyl substituent in analogs (e.g., food additives, therapeutics) suggests its utility in enhancing stability and bioavailability across applications .
- Piperidine vs. Piperazine : Piperidine in the target compound may offer greater conformational flexibility than piperazine in analogs, impacting receptor interaction .
- Core Structure Diversity : The pyridine core in the target compound contrasts with imidazolidine-dione or benzamide cores in analogs, which may influence solubility, metabolic pathways, and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
